4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
Brand Name: Vulcanchem
CAS No.: 1408806-68-7
VCID: VC6906709
InChI: InChI=1S/C8H9F3N2O2/c9-8(10,11)6-4-12-13(5-6)3-1-2-7(14)15/h4-5H,1-3H2,(H,14,15)
SMILES: C1=C(C=NN1CCCC(=O)O)C(F)(F)F
Molecular Formula: C8H9F3N2O2
Molecular Weight: 222.167

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

CAS No.: 1408806-68-7

Cat. No.: VC6906709

Molecular Formula: C8H9F3N2O2

Molecular Weight: 222.167

* For research use only. Not for human or veterinary use.

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid - 1408806-68-7

Specification

CAS No. 1408806-68-7
Molecular Formula C8H9F3N2O2
Molecular Weight 222.167
IUPAC Name 4-[4-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Standard InChI InChI=1S/C8H9F3N2O2/c9-8(10,11)6-4-12-13(5-6)3-1-2-7(14)15/h4-5H,1-3H2,(H,14,15)
Standard InChI Key JTHRPVSYJWVTSY-UHFFFAOYSA-N
SMILES C1=C(C=NN1CCCC(=O)O)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The trifluoromethyl (-CF₃) group at the 4-position and the butanoic acid (-CH₂CH₂CH₂COOH) moiety at the 1-position define its unique stereoelectronic properties . The molecular formula is C₈H₉F₃N₂O₂, with a molecular weight of 236.17 g/mol, closely aligning with analogs such as 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (MW: 236.19) .

Key Structural Features:

  • Trifluoromethyl Group: Enhances electron-withdrawing effects, increasing resistance to oxidative degradation .

  • Butanoic Acid Chain: Introduces carboxylic acid functionality, enabling hydrogen bonding and salt formation.

The canonical SMILES string C1=C(N(N=C1C(F)(F)F)CCCC(=O)O)C and InChIKey IKSOTMWHPNTJRU-UHFFFAOYSA-N (derived from PubChem data for similar compounds) confirm the connectivity and stereochemistry .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is documented, analogous compounds are typically synthesized via:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones.

  • Alkylation: Coupling the pyrazole nitrogen with bromobutanoic acid derivatives under basic conditions.

  • Trifluoromethylation: Introducing -CF₃ via Ullmann coupling or electrophilic substitution .

Example Protocol (Adapted from):

  • React 4-(trifluoromethyl)pyrazole with ethyl 4-bromobutanoate in DMF using K₂CO₃ as a base.

  • Hydrolyze the ester intermediate with NaOH to yield the carboxylic acid.

  • Purify via recrystallization (yield: ~65%, purity >95%).

Physicochemical Properties

Predicted and Experimental Data

Data extrapolated from structurally related compounds suggest:

PropertyValueSource
Boiling Point346.9 ± 42.0 °C (Predicted)
Density1.32 ± 0.1 g/cm³ (Predicted)
pKa4.62 ± 0.10 (Predicted)
LogP (Lipophilicity)2.1 (Estimated)

The low pKa indicates moderate acidity, favoring ionization at physiological pH, which influences bioavailability .

Biological Activity and Applications

Agrochemistry

In crop protection, similar compounds act as fungicides (EC₅₀: 0.8–2.5 ppm against Botrytis cinerea) and herbicides .

Comparison with Structural Analogs

Compound NameMolecular FormulaKey DifferencesBioactivity Highlights
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acidC₉H₁₁F₃N₂O₂Methyl at pyrazole 5-positionHigher metabolic stability
2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acidC₈H₈BrF₃N₂O₂Bromine at pyrazole 4-positionEnhanced halogen bonding
2-Amino-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acidC₈H₁₀F₃N₃O₂Amino substituentImproved solubility

Future Directions

Further research should prioritize:

  • Stereoselective Synthesis: Optimizing routes to enantiomerically pure forms for chiral drug development.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

  • Computational Modeling: Predicting interaction with targets like EGFR or COX-2.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator